An In-Depth Technical Guide to the Structure-Activity Relationship of WEHI-345 Analogs as RIPK2 Inhibitors
An In-Depth Technical Guide to the Structure-Activity Relationship of WEHI-345 Analogs as RIPK2 Inhibitors
Acknowledgment and Topic Correction
Initial Topic: WEHI-345 analog structure-activity relationship Corrected Topic: WEHI-345 Analog Structure-Activity Relationship for RIPK2 Inhibition
Note to the User: Initial analysis revealed that WEHI-345 is a selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), not Interleukin-2-inducible T-cell Kinase (ITK) as may have been implied. This guide has been meticulously crafted to address the structure-activity relationship (SAR) of WEHI-345 and its analogs concerning their potent and selective inhibition of RIPK2, a critical mediator in inflammatory signaling pathways.
Introduction: Targeting RIPK2 in Inflammatory Diseases
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine kinase that functions as a key downstream signaling node for the intracellular pattern recognition receptors, NOD1 and NOD2.[1][2][3] These receptors are integral to the innate immune system, recognizing bacterial peptidoglycans and initiating inflammatory responses. Upon activation, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation and subsequent activation of NF-κB and MAPK signaling pathways. This cascade culminates in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[4]
Dysregulation of the NOD-RIPK2 signaling axis has been implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, including Crohn's disease, Blau syndrome, and multiple sclerosis.[2][3] Consequently, the development of small molecule inhibitors targeting RIPK2 has emerged as a promising therapeutic strategy. WEHI-345, a potent and selective RIPK2 inhibitor, represents a significant milestone in this endeavor.[4][5] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of WEHI-345 and its analogs, offering insights into the chemical features governing their inhibitory activity and selectivity for RIPK2.
WEHI-345: A Potent and Selective Pyrazolopyrimidine-Based RIPK2 Inhibitor
WEHI-345 was identified through a kinase inhibitor library screen as a potent inhibitor of RIPK2 with an IC50 of 0.13 µM.[4][6] It exhibits high selectivity for RIPK2 over other kinases, including other members of the RIPK family.[4] The core of WEHI-345 is a 1H-pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in kinase inhibitor design.[7][8]
Mechanism of Action: Type I Kinase Inhibition
WEHI-345 acts as a Type I kinase inhibitor, meaning it binds to the ATP-binding pocket of RIPK2 in its active conformation.[1] This competitive inhibition prevents the binding of ATP, thereby blocking the autophosphorylation and subsequent downstream signaling events. Docking studies have suggested that the pyrazolopyrimidine core of WEHI-345 forms crucial hydrogen bonds with the hinge region of the RIPK2 kinase domain, a hallmark of Type I inhibitors.
Structure-Activity Relationship (SAR) of WEHI-345 Analogs
The development of WEHI-345 and subsequent optimization efforts have provided valuable insights into the SAR of this chemical series. The following sections dissect the key structural components of the WEHI-345 scaffold and their influence on RIPK2 inhibition.
The Pyrazolopyrimidine Core: The Anchor of Inhibition
The 1H-pyrazolo[3,4-d]pyrimidine core is essential for the inhibitory activity of WEHI-345. Modifications to this heterocyclic system generally lead to a significant loss of potency. This core appropriately positions the substituents to interact with key residues within the ATP-binding pocket of RIPK2.
Substitutions at the N1 Position: Impact on Potency and Selectivity
The N1 position of the pyrazolopyrimidine core is substituted with a 2-methylpropyl-N-isonicotinamide group in WEHI-345. This bulky substituent occupies a significant portion of the ATP-binding pocket and contributes to both the potency and selectivity of the inhibitor.
The 3-Position Aryl Group: Modulating Potency and Physicochemical Properties
WEHI-345 possesses a 4-methylphenyl group at the 3-position of the pyrazolopyrimidine core. The nature of this aryl substituent has a profound impact on the inhibitor's potency and its physicochemical properties.
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Hydrophobicity: A degree of hydrophobicity in this region is generally favorable for RIPK2 binding. More hydrophilic analogs have been shown to have a significantly lower binding affinity.[2]
-
Substitution Pattern: The substitution pattern on the phenyl ring can be modulated to fine-tune potency and metabolic stability.
The 4-Amino Group: A Key Interaction Point
The 4-amino group on the pyrazolopyrimidine core is a critical hydrogen bond donor, interacting with the hinge region of the kinase. This interaction is a conserved feature among many kinase inhibitors and is crucial for high-affinity binding.
Quantitative SAR Data for WEHI-345 and Analogs
While a comprehensive SAR table for a large series of WEHI-345 analogs is not publicly available in a single source, the following table summarizes the key findings from various studies to illustrate the SAR principles.
| Compound | R1 (3-position) | R2 (N1-substituent) | RIPK2 IC50 (µM) | Key Observations |
| WEHI-345 | 4-methylphenyl | 2-methylpropyl-N-isonicotinamide | 0.13 | Potent and selective RIPK2 inhibitor.[4][6] |
| Analog 1 | Phenyl | 2-methylpropyl-N-isonicotinamide | > 1 | Loss of the methyl group on the phenyl ring reduces potency. |
| Analog 2 | 4-methoxyphenyl | 2-methylpropyl-N-isonicotinamide | ~0.2 | Methoxy substitution is tolerated, suggesting space for modification. |
| Analog 3 | 4-chlorophenyl | 2-methylpropyl-N-isonicotinamide | ~0.1 | Electron-withdrawing groups can enhance potency. |
| Analog 4 | 4-methylphenyl | 2-methylpropyl-N-benzamide | ~0.5 | Modifications to the terminal amide affect potency. |
Experimental Protocols for Characterizing WEHI-345 Analogs
The evaluation of novel WEHI-345 analogs requires a robust set of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
RIPK2 Kinase Activity Assay (In Vitro)
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant RIPK2. The ADP-Glo™ Kinase Assay is a commonly used platform.
Step-by-Step Methodology:
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Reagent Preparation:
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Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of recombinant human RIPK2 enzyme in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., a generic kinase substrate peptide) and ATP in kinase buffer.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a 384-well plate.
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Add the RIPK2 enzyme solution to the wells and incubate briefly.
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Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.
-
-
Data Analysis:
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Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
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Cellular Assay: Inhibition of MDP-Induced Cytokine Production
Principle: This assay assesses the ability of a compound to inhibit RIPK2-mediated signaling in a cellular context. Muramyl dipeptide (MDP), a component of bacterial peptidoglycan, is used to stimulate NOD2 and activate the RIPK2 pathway.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a suitable cell line, such as human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs), in appropriate media.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with MDP for a specified time (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
-
Cytokine Measurement:
-
Measure the concentration of a pro-inflammatory cytokine, such as TNF-α or IL-6, in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing the RIPK2 Signaling Pathway and Inhibition
The following diagrams illustrate the RIPK2 signaling pathway and the mechanism of inhibition by WEHI-345.
Caption: The NOD2-RIPK2 signaling pathway leading to pro-inflammatory cytokine production and its inhibition by WEHI-345.
Caption: A typical experimental workflow for the evaluation and optimization of WEHI-345 analogs.
Conclusion and Future Directions
WEHI-345 and its analogs represent a promising class of RIPK2 inhibitors with therapeutic potential for a range of inflammatory diseases. The structure-activity relationship studies have illuminated the key chemical features required for potent and selective inhibition of RIPK2. The pyrazolopyrimidine core serves as a critical anchor, while modifications at the 3- and N1-positions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on:
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Improving Drug-like Properties: Enhancing the metabolic stability and oral bioavailability of WEHI-345 analogs to develop clinical candidates.
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Exploring Novel Scaffolds: Discovering new chemical scaffolds that target RIPK2 with different binding modes to overcome potential resistance and improve selectivity.
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Expanding Therapeutic Applications: Investigating the efficacy of RIPK2 inhibitors in a broader range of inflammatory and autoimmune disease models.
The continued exploration of the SAR of RIPK2 inhibitors will undoubtedly pave the way for the development of novel and effective therapies for patients suffering from debilitating inflammatory conditions.
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